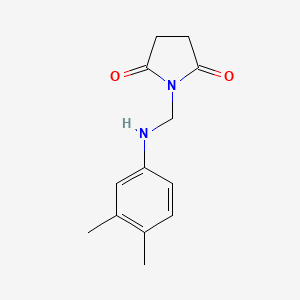
N-(3,4-Dimethylanilinomethyl)-succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethylanilinomethyl)-succinimide is an organic compound that features a succinimide core with a 3,4-dimethylanilinomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylanilinomethyl)-succinimide typically involves the reaction of succinimide with 3,4-dimethylaniline in the presence of a suitable catalyst. One common method is the alkylation of succinimide with 3,4-dimethylaniline using formaldehyde as a linking agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3,4-Dimethylanilinomethyl)-succinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the succinimide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
N-(3,4-Dimethylanilinomethyl)-succinimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(3,4-Dimethylanilinomethyl)-succinimide involves its interaction with specific molecular targets. The succinimide moiety can interact with enzymes or receptors, modulating their activity. The 3,4-dimethylanilinomethyl group can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3,4-Dimethylaniline)-succinimide
- N-(3,4-Dimethylanilinomethyl)-phthalimide
- N-(3,4-Dimethylanilinomethyl)-maleimide
Uniqueness
N-(3,4-Dimethylanilinomethyl)-succinimide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
生物活性
N-(3,4-Dimethylanilinomethyl)-succinimide is a compound that has garnered attention in various fields of biological research due to its potential applications in enzyme interactions, biochemical assays, and as an intermediate in the synthesis of more complex organic molecules. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound consists of a succinimide moiety linked to a 3,4-dimethylaniline group. The synthesis typically involves the alkylation of succinimide with 3,4-dimethylaniline using formaldehyde as a linking agent under acidic conditions. This method allows for the formation of the desired product with high purity and yield, which is crucial for its biological applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The succinimide portion can modulate enzyme activity, while the 3,4-dimethylanilinomethyl group enhances binding affinity and specificity. This interaction can lead to various biological effects, including modulation of metabolic pathways and potential therapeutic applications .
Enzyme Interactions
This compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its ability to selectively bind to certain enzymes makes it valuable for understanding enzyme kinetics and mechanisms. For instance, it can be used to investigate the effects of structural modifications on enzyme activity.
Antimicrobial Activity
A study examining the antimicrobial properties of newly synthesized succinimides found that several derivatives exhibited varying degrees of inhibition against common pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Candida albicans. The zones of inhibition were measured using the cup plate method, indicating the potential use of succinimides in treating infections .
| Compound | Zone of Inhibition (mm) |
|---|---|
| A | 15 |
| B | 20 |
| C | 10 |
| D | 25 |
This table summarizes the antimicrobial activity observed in various succinimide derivatives.
Cytotoxicity Studies
In a cytotoxicity assessment involving human cancer cell lines (K562 for leukemia and HeLa for cervical cancer), it was found that several derivatives displayed high to moderate cytotoxicity. The compounds induced apoptosis through activation of caspases involved in apoptotic pathways. The results suggested that structural modifications significantly influence the biological activity of these compounds .
特性
IUPAC Name |
1-[(3,4-dimethylanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-4-11(7-10(9)2)14-8-15-12(16)5-6-13(15)17/h3-4,7,14H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZRTKSGHJSGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)CCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














